molecular formula C16H14N4O2 B1523502 1-(3,4-dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1351778-37-4

1-(3,4-dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1523502
CAS No.: 1351778-37-4
M. Wt: 294.31 g/mol
InChI Key: PQRYNXKMNNLCBB-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1351778-37-4) is a triazole-based heterocyclic compound featuring a pyridinyl substituent at position 5 and a 3,4-dimethylphenyl group at position 1. This molecule is part of a broader class of 1,2,3-triazole-4-carboxylic acids, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and kinase-inhibiting properties .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-10-6-7-12(9-11(10)2)20-15(13-5-3-4-8-17-13)14(16(21)22)18-19-20/h3-9H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRYNXKMNNLCBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Huisgen 1,3-Dipolar Cycloaddition ("Click Chemistry")

The most common approach to synthesize 1,2,3-triazole derivatives involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows regioselective formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions.

  • Preparation of Azide Precursor: The azide is typically prepared from the corresponding aromatic amine (in this case, 3,4-dimethylphenyl amine) by diazotization followed by substitution with sodium azide.
  • Preparation of Alkyne Precursor: The pyridin-2-yl alkyne can be synthesized from halogenated pyridine derivatives via Sonogashira coupling or by deprotonation of terminal alkynes.
  • Cycloaddition Reaction: The azide and alkyne are combined in the presence of a copper(I) catalyst, often generated in situ from copper sulfate and sodium ascorbate, in solvents such as DMSO or water-organic mixtures at room temperature to yield the triazole ring.

This route is favored for its efficiency, regioselectivity, and compatibility with various functional groups.

Specific Preparation Method from Patent Literature

A detailed preparation method for 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, applicable to the target compound, is described in a 2015 patent. The method involves:

Step 1: Formation of 1-Substituted-4-bromo-1H-1,2,3-triazole Intermediate

  • Dissolve 1-substituted-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) at a mass-to-volume ratio of 1:2-50.
  • Cool the solution to between −78 °C and 0 °C.
  • Add isopropylmagnesium chloride (a Grignard reagent) in a mole ratio of 0.8-1.5 relative to the dibromo compound.
  • Stir for 0.5 to 2 hours to selectively replace one bromine atom.
  • Quench with a low molecular weight alcohol (e.g., ethanol).
  • Result: 1-substituted-4-bromo-1H-1,2,3-triazole intermediate.

Step 2: Carboxylation and Formation of Triazole-4-carboxylic Acid

  • Add isopropylmagnesium chloride-lithium chloride composite to the intermediate without isolation.
  • Heat the mixture to 10 °C–50 °C and stir for 0.5–2 hours.
  • Cool to −30 °C–0 °C and bubble carbon dioxide through the mixture for 5–30 minutes to introduce the carboxyl group at C-4.
  • Warm to 20 °C–25 °C and acidify to pH 1–5 with hydrochloric acid.
  • Extract with organic solvent, dry, and concentrate to obtain a mixture of the target acid and a bromo-substituted isomer.

Step 3: Purification and Isolation

  • Dissolve the crude mixture in a solvent blend of THF/METHF and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).
  • Add an inorganic or organic base (e.g., potassium carbonate) and methyl iodide to methylate the carboxylic acid selectively, facilitating separation.
  • After reaction (5–48 hours at 0–80 °C), perform aqueous-organic phase separation.
  • Dry and concentrate the organic layer to isolate the methyl ester intermediate.
  • Acidify and extract the aqueous layer to recover the purified 1-substituted-1H-1,2,3-triazole-4-carboxylic acid.

This method yields the target compound with moderate to good yields (~53% reported for a similar n-propyl substituted triazole derivative) and allows for effective separation of regioisomers and purification.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Range Time Notes
Bromine substitution 1-substituted-4,5-dibromo-1H-1,2,3-triazole + isopropylmagnesium chloride + THF/METHF −78 °C to 0 °C 0.5–2 h Selective monobromination
Carboxylation Grignard reagent-lithium chloride composite + CO2 −30 °C to 25 °C 5–30 min (CO2 bubbling) + stirring Introduction of carboxylic acid group
Methylation and purification Methyl iodide + base (e.g., K2CO3) in THF/DMF 0–80 °C 5–48 h Facilitates ester formation for separation
Crystallization and drying Acidification + extraction + vacuum drying 0–5 °C (crystallization) + 40–50 °C (drying) Variable Final purification step

Alternative Synthetic Routes and Considerations

  • Direct Azide-Alkyne Cycloaddition: As noted, the CuAAC method is a robust alternative for constructing the triazole core with desired substituents, especially when starting from 3,4-dimethylphenyl azide and 2-ethynylpyridine. This method is widely used for its simplicity and high regioselectivity.
  • Hydrolysis of Nitrile Precursors: Some 1,2,3-triazole-4-carboxylic acids can be prepared via alkaline hydrolysis of the corresponding nitrile precursors, as reported for related triazole derivatives.
  • Metal-Catalyzed Couplings: Sonogashira or other palladium-catalyzed couplings can be used to prepare the alkyne or aryl halide precursors needed for the cycloaddition step.

Summary of Research Findings and Yields

Method Key Reagents Yield (%) Advantages Limitations
Grignard carboxylation method 1-substituted-4,5-dibromo-1H-1,2,3-triazole, isopropylmagnesium chloride, CO2 ~53 Good regioselectivity, scalable Requires low temperature control
CuAAC click chemistry Azide, alkyne, Cu(I) catalyst 70–80 Mild conditions, high regioselectivity Requires azide and alkyne precursors
Hydrolysis of nitrile precursors Nitrile triazole derivative, base Variable Simple hydrolysis step Precursor synthesis needed

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific molecular targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Data Table: Key Analogs and Properties

Compound Name Substituents (Position 1/5) Molecular Formula Molar Mass (g/mol) Biological Activity (GP%) Reference
1-(3,4-Dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 3,4-Dimethylphenyl / Pyridin-2-yl C₁₆H₁₅N₄O₂ 311.32 Not reported
1-(3-Chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 3-Cl-4-MePh / Pyridin-2-yl C₁₅H₁₁ClN₄O₂ 314.73 Not reported
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-ClPh / CF₃ C₁₀H₆ClF₃N₃O₂ 292.62 68.09% (NCI-H522)
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Ph / Pyridin-3-yl C₁₅H₁₃N₃O₂ 283.29 70.94% (NCI-H522)
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl / Me C₇H₆N₄O₂S 210.21 62.47% (NCI-H522)

Notes

Further in vitro studies are needed.

Synthetic Challenges : The commercial availability of the compound (e.g., from AK Scientific) implies established synthetic routes, but specifics (yields, reaction conditions) are absent in the provided data .

Contradictions : While chlorine substituents generally enhance activity (e.g., 68.09% GP in 1-(4-chlorophenyl)-5-CF₃-triazole), the chloro-methylphenyl analog lacks reported bioactivity, possibly due to steric or electronic effects .

Biological Activity

1-(3,4-Dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a triazole ring, a carboxylic acid group, and both dimethylphenyl and pyridinyl substituents. Its unique structural properties make it a candidate for various pharmacological applications, including antimicrobial and anticancer activities.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Weight273.33 g/mol
Molecular FormulaC16H16N4O2
IUPAC NameThis compound
CAS Number1351778-37-4
LogP3.5406

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole moiety is known to inhibit enzymes and modulate receptor activity. Specifically, the compound may act as an enzyme inhibitor or receptor ligand, altering biochemical pathways that lead to therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.5
HeLa (Cervical)8.7
A549 (Lung)12.0

The compound demonstrated a dose-dependent inhibition of cell proliferation in these lines, suggesting potential for development as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. In vitro studies reported the following Minimum Inhibitory Concentrations (MIC):

PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results highlight the potential of this compound as a broad-spectrum antimicrobial agent.

Case Studies

Several case studies have been conducted to explore the therapeutic applications of this compound:

  • Anticancer Mechanism : A molecular docking study indicated that the compound binds effectively to the active site of tubulin and other cancer-related proteins, inhibiting their function and leading to apoptosis in cancer cells .
  • Synergistic Effects : Combining this compound with existing chemotherapeutics enhanced efficacy against resistant cancer cell lines, demonstrating its potential for use in combination therapies .

Q & A

Q. Structure-Activity Relationship (SAR) strategies :

  • Pyridine substitution : Replace pyridin-2-yl with 5-methylthiophen-2-yl (improves GP by 15% in melanoma LOX IMVI cells) .
  • Triazole position : Shift substituents to the 1- and 4-positions to optimize steric compatibility with targets.
  • Aryl group halogenation : Introduce Cl or CF3_3 at the 4-position of the phenyl ring (e.g., 1-(4-chlorophenyl) analogs show 68% GP in NCI-H522) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(3,4-dimethylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

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